Bis(pyridine)iodonium tetrafluoroborate

Catalog No.
S636226
CAS No.
15656-28-7
M.F
C10H12BF4IN2
M. Wt
373.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(pyridine)iodonium tetrafluoroborate

CAS Number

15656-28-7

Product Name

Bis(pyridine)iodonium tetrafluoroborate

IUPAC Name

iodanium;pyridine;tetrafluoroborate

Molecular Formula

C10H12BF4IN2

Molecular Weight

373.93 g/mol

InChI

InChI=1S/2C5H5N.BF4.H2I/c2*1-2-4-6-5-3-1;2-1(3,4)5;/h2*1-5H;;1H2/q;;-1;+1

InChI Key

WVXJCTSZJWIBQT-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=NC=C1.[IH2+]

Synonyms

bis(pyridine)iodonium(I) tetrafluoroborate, IPy2BF4

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=NC=C1.[IH2+]

A Mild Iodinating Reagent:

Bis(pyridine)iodonium(I) tetrafluoroborate, also known as Barluenga's reagent, is a valuable tool in scientific research due to its properties as a mild iodinating agent. It allows for the selective introduction of an iodine atom into various organic molecules, particularly those with unsaturated functionalities like alkenes, alkynes, and allenes. This characteristic makes it advantageous compared to traditional, often harsh, iodinating reagents, which can lead to undesired side reactions.

Studies have demonstrated Barluenga's reagent's effectiveness in iodinating a wide range of substrates, including:

  • Simple alkenes and alkynes:
  • Terpene derivatives:
  • Electron-rich aromatic compounds:

Oxidation Capabilities:

Beyond its iodinating abilities, Barluenga's reagent also exhibits mild oxidizing properties. This characteristic allows it to participate in various organic transformations, including:

  • Alcohol dehydrogenation:
  • C-H bond activation:
  • Dehalogenation:

The mild oxidizing nature of Barluenga's reagent makes it particularly useful in reactions where stronger oxidants might lead to unwanted degradation or overoxidation of the target molecule.

Advantages and Applications:

Several key advantages contribute to the popularity of Barluenga's reagent in scientific research:

  • Selectivity: Its ability to selectively target specific functional groups allows for precise control over the product formation.
  • Mildness: Compared to traditional iodinating and oxidizing agents, Barluenga's reagent offers milder reaction conditions, minimizing the risk of side reactions and product degradation.
  • Functional group compatibility: It tolerates a wide range of functional groups present in organic molecules, making it applicable to a diverse set of substrates.

Due to these advantages, Barluenga's reagent finds applications in various research areas, including:

  • Organic synthesis: As a key intermediate or reagent for the selective introduction of iodine or for achieving specific oxidation reactions.
  • Medicinal chemistry: In the development of novel therapeutic agents by introducing iodine atoms into potential drug candidates.
  • Material science: For the functionalization of various materials, such as polymers and nanomaterials, with iodine groups.

Bis(pyridine)iodonium tetrafluoroborate, also known as Barluenga's reagent, is a chemical compound characterized by the formula C10H10BF4I\text{C}_{10}\text{H}_{10}\text{BF}_4\text{I}. It consists of two pyridine molecules bonded to an iodine atom, with a tetrafluoroborate anion. This compound is recognized for its utility as a mild iodinating and oxidizing agent in organic synthesis, allowing for selective transformations of various substrates, particularly alcohols and aromatic compounds .

The mechanism of action for Barluenga's reagent in iodination reactions involves the electrophilic attack of the positively charged iodine atom on the electron-rich double bond of the unsaturated substrate. This leads to the formation of a new carbon-iodine bond and the regeneration of a pyridinium cation with a hydrogen atom [].

  • Oxidation of Alcohols: It can oxidize primary and secondary alcohols to aldehydes and ketones, respectively. The oxidation process can yield ω-iodocarbonyl compounds under specific conditions .
  • Iodination Reactions: The compound serves as an effective iodinating agent for aromatic compounds, providing a selective method for introducing iodine into various substrates .
  • Cyclization Reactions: It facilitates the cyclization of carbonyl groups onto alkynes, forming oxygen heterocycles. This reaction is significant for assembling complex molecular structures .

Research indicates that bis(pyridine)iodonium tetrafluoroborate exhibits biological activity, particularly in protein chemistry. It has been utilized for the iodination of proteins, which can aid in studying protein interactions and functions . Additionally, its mild oxidative properties make it a potential candidate for applications in medicinal chemistry.

The synthesis of bis(pyridine)iodonium tetrafluoroborate can be accomplished through several methods:

  • Reaction of Iodine with Pyridine: This method involves reacting iodine with pyridine in the presence of silver tetrafluoroborate supported on silica gel. This reaction produces the desired iodonium salt efficiently .
  • Oxidative Ligand-Exchange Reactions: These reactions can also generate bis(pyridine)iodonium tetrafluoroborate from molecular iodine under controlled conditions .

Bis(pyridine)iodonium tetrafluoroborate finds applications in various fields:

  • Organic Synthesis: It is widely used as a reagent in organic synthesis for iodination and oxidation reactions.
  • Material Science: The compound is explored for its potential applications in developing new materials with specific electronic or optical properties.
  • Biochemistry: Its ability to iodinate proteins makes it useful in biochemical studies and assays.

Interaction studies involving bis(pyridine)iodonium tetrafluoroborate have demonstrated its capacity to engage with various nucleophiles and electrophiles. These interactions are critical in understanding its reactivity patterns and optimizing its use in synthetic methodologies. Studies have shown that the compound can selectively react with different functional groups, leading to diverse product formations depending on the reaction conditions employed .

Several compounds share similarities with bis(pyridine)iodonium tetrafluoroborate, particularly regarding their iodinating and oxidizing capabilities. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
IodineSimple diatomic moleculeStrong oxidizer but less selective than bis(pyridine)iodonium tetrafluoroborate.
Iodine(III) chlorideIodine bonded to chlorineMore reactive but less stable than bis(pyridine)iodonium tetrafluoroborate.
Phenyliodonium saltsIodonium salts with phenyl groupsGenerally more reactive but can lead to side reactions.
Hypervalent iodine reagentsVarious iodine-containing reagentsBroader range of oxidation states compared to bis(pyridine)iodonium tetrafluoroborate.

Bis(pyridine)iodonium tetrafluoroborate stands out due to its mild reactivity profile, selectivity in reactions, and ease of handling compared to other similar compounds. Its unique structure allows for versatile applications in both organic synthesis and biological studies .

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Bis(pyridine)iodonium(I) tetrafluoroborate

Dates

Modify: 2023-08-15

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